(2z)-4-[1-Benzyl-4-(4-Chlorobenzyl)piperidin-4-Yl]-2-Hydroxy-4-Oxobut-2-Enoic Acid
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Overview
Description
4-(1-benzyl-4-(4-chlorobenzyl)piperidin-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is a complex organic compound that features a piperidine ring substituted with benzyl and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-4-(4-chlorobenzyl)piperidin-4-yl)-2-hydroxy-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Benzyl and Chlorobenzyl Groups: The piperidine ring is then substituted with benzyl and chlorobenzyl groups using nucleophilic substitution reactions.
Introduction of the Hydroxy and Oxo Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-4-(4-chlorobenzyl)piperidin-4-yl)-2-hydroxy-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxy groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
4-(1-benzyl-4-(4-chlorobenzyl)piperidin-4-yl)-2-hydroxy-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-4-(4-chlorobenzyl)piperidin-4-yl)-2-hydroxy-4-oxobut-2-enoic acid would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(1-benzylpiperidin-4-yl)-2-hydroxy-4-oxobut-2-enoic acid: Lacks the chlorobenzyl group, which may affect its biological activity.
4-(4-chlorobenzylpiperidin-4-yl)-2-hydroxy-4-oxobut-2-enoic acid: Lacks the benzyl group, potentially altering its chemical properties.
Uniqueness
The presence of both benzyl and chlorobenzyl groups in 4-(1-benzyl-4-(4-chlorobenzyl)piperidin-4-yl)-2-hydroxy-4-oxobut-2-enoic acid makes it unique compared to similar compounds
Properties
CAS No. |
177592-42-6 |
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Molecular Formula |
C23H24ClNO4 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C23H24ClNO4/c24-19-8-6-17(7-9-19)15-23(21(27)14-20(26)22(28)29)10-12-25(13-11-23)16-18-4-2-1-3-5-18/h1-9,14,26H,10-13,15-16H2,(H,28,29)/b20-14- |
InChI Key |
DGJZJCIAWLMRBY-ZHZULCJRSA-N |
Isomeric SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)/C=C(/C(=O)O)\O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)C=C(C(=O)O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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